molecular formula C31H20BrFN2O2 B15010628 (3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione

(3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione

Cat. No.: B15010628
M. Wt: 551.4 g/mol
InChI Key: ASRJFWVJTNMNLM-XHPQRKPJSA-N
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Description

(3Z)-4-(4-BROMOPHENYL)-3-[(4-FLUOROPHENYL)METHYLIDENE]-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the pyrrolopyrrole family, which is characterized by a fused ring system that includes both pyrrole and pyrrolidine rings. The presence of bromine and fluorine atoms in its structure adds to its chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C31H20BrFN2O2

Molecular Weight

551.4 g/mol

IUPAC Name

(3Z)-4-(4-bromophenyl)-3-[(4-fluorophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione

InChI

InChI=1S/C31H20BrFN2O2/c32-22-15-13-21(14-16-22)28-27-26(19-20-11-17-23(33)18-12-20)30(36)35(25-9-5-2-6-10-25)29(27)31(37)34(28)24-7-3-1-4-8-24/h1-19,28H/b26-19-

InChI Key

ASRJFWVJTNMNLM-XHPQRKPJSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(C\3=C(C2=O)N(C(=O)/C3=C\C4=CC=C(C=C4)F)C5=CC=CC=C5)C6=CC=C(C=C6)Br

Canonical SMILES

C1=CC=C(C=C1)N2C(C3=C(C2=O)N(C(=O)C3=CC4=CC=C(C=C4)F)C5=CC=CC=C5)C6=CC=C(C=C6)Br

Origin of Product

United States

Preparation Methods

The synthesis of (3Z)-4-(4-BROMOPHENYL)-3-[(4-FLUOROPHENYL)METHYLIDENE]-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 4-fluorobenzylidene in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

(3Z)-4-(4-BROMOPHENYL)-3-[(4-FLUOROPHENYL)METHYLIDENE]-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The presence of bromine and fluorine atoms allows for nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structural properties may allow it to interact with biological targets, making it a candidate for drug development and therapeutic applications. In industry, it can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3Z)-4-(4-BROMOPHENYL)-3-[(4-FLUOROPHENYL)METHYLIDENE]-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE involves its interaction with molecular targets through various pathways. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The compound may also interact with specific enzymes or receptors, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Compared to other compounds in the pyrrolopyrrole family, (3Z)-4-(4-BROMOPHENYL)-3-[(4-FLUOROPHENYL)METHYLIDENE]-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE stands out due to the presence of both bromine and fluorine atoms, which impart unique chemical reactivity and potential for diverse applications. Similar compounds include:

These similar compounds highlight the versatility and potential of (3Z)-4-(4-BROMOPHENYL)-3-[(4-FLUOROPHENYL)METHYLIDENE]-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE in scientific research and industrial applications.

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